Tolylene 2,5-diisocyanate
Overview
Description
Tolylene 2,5-diisocyanate is an organic compound with the formula CH₃C₆H₃(NCO)₂. It is a member of the diisocyanate family, which is widely used in the production of polyurethanes. This compound is known for its high reactivity due to the presence of two isocyanate groups, making it a valuable chemical in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tolylene 2,5-diisocyanate is typically synthesized from toluene via a multi-step process. The first step involves the nitration of toluene to produce dinitrotoluene. This is followed by the reduction of dinitrotoluene to form toluenediamine. Finally, toluenediamine is subjected to phosgenation, where it reacts with phosgene to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale phosgenation of toluenediamine. The process is carried out in specialized reactors designed to handle the highly toxic and reactive nature of phosgene. The crude product is then purified through distillation to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Tolylene 2,5-diisocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Reacts with polyols to form polyurethanes.
Hydrolysis: Reacts with water to form carbon dioxide and polyurea.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Polyols: Used in the production of polyurethanes.
Water: Causes hydrolysis, leading to the formation of carbon dioxide and polyurea.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Polyurea: Formed from the hydrolysis reaction.
Scientific Research Applications
Tolylene 2,5-diisocyanate has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of foams, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of tolylene 2,5-diisocyanate involves its high reactivity with nucleophiles such as alcohols and amines. The isocyanate groups react with hydroxyl or amino groups to form urethane or urea linkages, respectively. This reactivity is the basis for its use in the production of polyurethanes and other polymers .
Comparison with Similar Compounds
Similar Compounds
- Tolylene 2,4-diisocyanate
- Tolylene 2,6-diisocyanate
- Methylene diphenyl diisocyanate
- Naphthalene diisocyanate
Uniqueness
Tolylene 2,5-diisocyanate is unique due to its specific isomeric structure, which influences its reactivity and the properties of the polymers it forms. Compared to other isomers like tolylene 2,4-diisocyanate and tolylene 2,6-diisocyanate, the 2,5-isomer has distinct reactivity patterns that make it suitable for specific applications .
Properties
IUPAC Name |
1,4-diisocyanato-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c1-7-4-8(10-5-12)2-3-9(7)11-6-13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBHJZFJCDOGOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401720 | |
Record name | Tolylene 2,5-diisocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-90-4 | |
Record name | Tolylene 2,5-diisocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,4-diisocyanato-2-methyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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